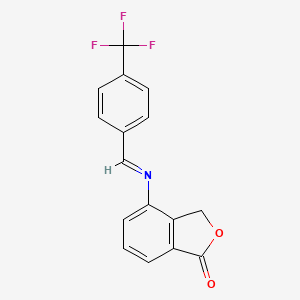
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is a compound that features both an imidazole ring and a sulfonamide group The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the sulfonamide group consists of a sulfonyl functional group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
科学的研究の応用
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
作用機序
The mechanism of action of 3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antimicrobial agent.
Benzimidazole: A compound with a similar imidazole ring structure, used in various pharmaceutical applications.
Uniqueness
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is unique due to the combination of the imidazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler sulfonamides or imidazole derivatives .
特性
CAS番号 |
1342616-05-0 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.265 |
IUPAC名 |
3-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-2-1-3-8(6-7)16(14,15)13-9-11-4-5-12-9/h1-6H,10H2,(H2,11,12,13) |
InChIキー |
GMHBRIZTMAHACV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=CN2)N |
同義語 |
3-AMINO-N-(1H-IMIDAZOL-2-YL)BENZENE-1-SULFONAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















